molecular formula C10H14BrNO3S B4495739 [(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine

[(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B4495739
M. Wt: 308.19 g/mol
InChI Key: KPYPFSAONFFCPM-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)sulfonylamine is a compound that features a brominated aromatic ring, a sulfonyl group, and an amine group attached to a hydroxyethyl chain

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves studying the potential health effects and environmental hazards associated with the compound. It includes toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps. One common route starts with the bromination of 4,5-dimethylphenylsulfonyl chloride, followed by the introduction of the hydroxyethylamine group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (2-Bromo-4,5-dimethylphenyl)sulfonylamine.

    Reduction: Formation of (2-Bromo-4,5-dimethylphenyl)sulfanylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

(2-Bromo-4,5-dimethylphenyl)sulfonylamine can be compared with similar compounds such as:

    (2-Chloro-4,5-dimethylphenyl)sulfonylamine: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromo-4,5-dimethylphenyl)sulfonylamine: Similar structure but with a methoxyethyl group instead of hydroxyethyl.

    (2-Bromo-4,5-dimethylphenyl)sulfonylamine: Similar structure but with an aminoethyl group instead of hydroxyethyl.

The uniqueness of (2-Bromo-4,5-dimethylphenyl)sulfonylamine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-(2-hydroxyethyl)-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-7-5-9(11)10(6-8(7)2)16(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPFSAONFFCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine
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